![molecular formula C15H24N2O3S B5172131 N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5172131.png)
N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor (BCR) signaling, which is essential for the survival, proliferation, and differentiation of B cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
TAK-659 exerts its anti-tumor effects by selectively inhibiting N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, which is a key mediator of BCR signaling. BCR signaling is essential for the survival, proliferation, and differentiation of B cells, and is dysregulated in many B cell malignancies. By inhibiting N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, TAK-659 blocks BCR signaling and induces apoptosis in B cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of B cell malignancies, where it inhibits BCR signaling and induces apoptosis in cancer cells. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its selectivity for N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, which reduces the likelihood of off-target effects. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, which is an important consideration for the development of new cancer therapies. One limitation of TAK-659 is that it may not be effective in all B cell malignancies, as the sensitivity of cancer cells to N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibition can vary depending on the specific genetic alterations present in the cancer cells.
Zukünftige Richtungen
There are several potential future directions for the development of TAK-659 as a cancer therapy. One direction is the development of combination therapies that target multiple signaling pathways in B cell malignancies, which may increase the efficacy of TAK-659. Another direction is the development of biomarkers that can predict which patients are most likely to respond to N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibition, which may help to identify patients who are most likely to benefit from TAK-659 therapy. Finally, there is potential for the development of TAK-659 analogs with improved pharmacokinetic properties, which may increase the bioavailability and efficacy of the drug.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting with the reaction of 2,6-dimethylphenylamine with tert-butyl isocyanate to form N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)urea. This intermediate is then reacted with methylsulfonyl chloride to form N~1~-(tert-butyl)-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)urea. The final step involves the reaction of this intermediate with glycine methyl ester to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B cell malignancies, where it has demonstrated potent anti-tumor activity. In a study published in the journal Blood, TAK-659 was shown to inhibit BCR signaling and induce apoptosis in CLL cells. Another study published in the journal Leukemia demonstrated that TAK-659 inhibited the growth of NHL cells and prolonged the survival of mice bearing NHL xenografts.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-11-8-7-9-12(2)14(11)17(21(6,19)20)10-13(18)16-15(3,4)5/h7-9H,10H2,1-6H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKUOSVQWRYEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC(C)(C)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.